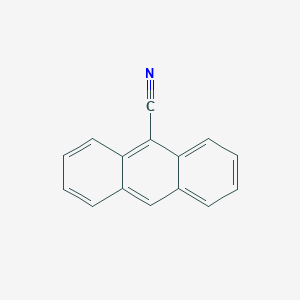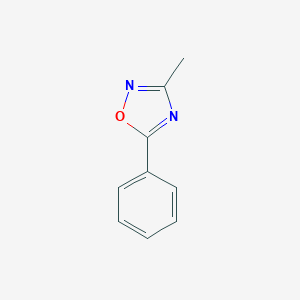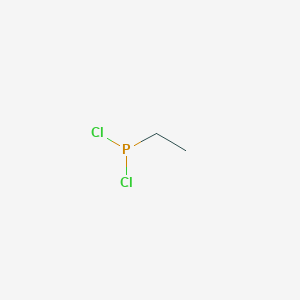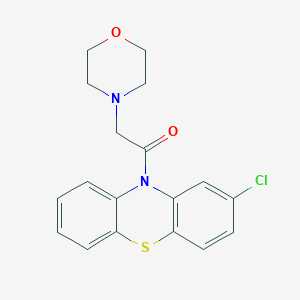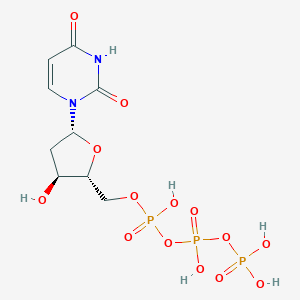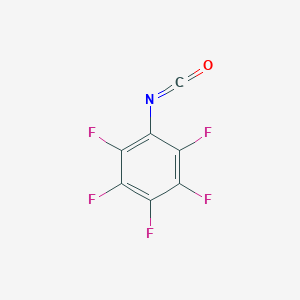
Pentafluorophenyl isocyanate
Übersicht
Beschreibung
Pentafluorophenyl isocyanate (PFPI) is an aryl isocyanate and an N-protecting reagent . It has been used in the photoinduced intermolecular carbamoylation of tertiary ethereal C-H bond of fused bicyclic systems .
Synthesis Analysis
PFPI has been used as an effective electrolyte additive for lithium-ion full cells, containing a pure, magnetron-sputtered Si anode and a LiNi 1/3 Mn 1/3 Co 1/3 O 2 (NMC-111) cathode . The addition of PFPI to the baseline electrolyte significantly improves the performance of the Si/NMC-111 full cells .Molecular Structure Analysis
The linear formula of PFPI is C6F5NCO . It has a molecular weight of 209.07 .Chemical Reactions Analysis
PFPI has been used in the photoinduced intermolecular carbamoylation of tertiary ethereal C-H bond of fused bicyclic systems . It has also been used as an effective electrolyte additive for lithium-ion full cells .Physical And Chemical Properties Analysis
PFPI has a refractive index of n20/D 1.449 (lit.), a boiling point of 52 °C/2 mmHg (lit.), and a density of 1.6 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Electrolyte Additive for Lithium-Ion Batteries
PFPI has been used as an effective electrolyte additive for lithium-ion full cells, specifically those containing a pure, magnetron-sputtered Si anode and a LiNi 1/3 Mn 1/3 Co 1/3 O2 (NMC-111) cathode . The addition of PFPI to the baseline electrolyte significantly improves the performance of these cells in terms of capacity retention and Coulombic efficiency .
Formation of Solid-Electrolyte Interphase (SEI)
PFPI contributes to the formation of an effective SEI on the Si anode of lithium-ion batteries . This SEI layer, which includes PFPI as a main component, reduces active lithium losses, thereby enhancing the performance of the battery .
N-Protecting Reagent
PFPI, an aryl isocyanate, serves as an N-protecting reagent . This application is particularly useful in the field of organic synthesis, where protecting groups are often required to prevent certain functional groups from reacting.
Photoinduced Intermolecular Carbamoylation
PFPI has been used in the photoinduced intermolecular carbamoylation of tertiary ethereal C-H bonds of fused bicyclic systems . This reaction, which involves the use of PFPI and benzophenone, is a valuable tool in synthetic chemistry .
Wood Polymer Treatment
Wood polymers can be treated with PFPI to make them resistant to fungal attack . This is achieved by forming a stable carbamate bond, which provides a protective barrier against fungi .
Preparation of Various Compounds
PFPI may be used in the preparation of various compounds, such as pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF), 9-O-(pentafluorophenylcarbamoyl)quinine, and substituted 2,6-ethynylpyridine bisphenylurea scaffolds . These compounds have potential applications in a range of fields, including materials science and medicinal chemistry .
Wirkmechanismus
Target of Action
Pentafluorophenyl isocyanate (PFPI) is an aryl isocyanate that primarily targets tertiary ethereal C-H bonds of fused bicyclic systems . It is also used as an N-protecting reagent .
Mode of Action
PFPI interacts with its targets through a process known as photoinduced intermolecular carbamoylation . This interaction results in changes to the tertiary ethereal C-H bond of fused bicyclic systems .
Biochemical Pathways
The primary biochemical pathway affected by PFPI involves the carbamoylation of tertiary ethereal C-H bonds . The downstream effects of this pathway include the formation of a stable carbamate bond, which can make wood polymers resistant to fungal attack .
Pharmacokinetics
It’s known that pfpi is a volatile compound with a boiling point of 52 °c at 2 mm hg .
Result of Action
The molecular and cellular effects of PFPI’s action primarily involve the formation of stable carbamate bonds . This can result in increased resistance to fungal attack in treated wood polymers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFPI. For instance, the compound should be stored at temperatures between 2-8°C to maintain its stability . Additionally, it’s important to ensure good ventilation during its use to prevent the inhalation of vapors . The compound is also sensitive to fire sources and static sparks .
Safety and Hazards
Zukünftige Richtungen
The application of PFPI as an effective electrolyte additive for lithium-ion full cells paves the path for a broad range of different isocyanate compounds, which have not been studied for Si-based anodes in lithium-ion full cells so far . These compounds can be easily adjusted by modifying the chemical structure and/or functional groups incorporated within the molecule, to specifically tailor the SEI layer for Si-based anodes in LIBs .
Eigenschaften
IUPAC Name |
1,2,3,4,5-pentafluoro-6-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLDBWRLZDBVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90166583 | |
| Record name | Perfluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl isocyanate | |
CAS RN |
1591-95-3 | |
| Record name | Pentafluorophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1591-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001591953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90166583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: PFPI functions as an effective electrolyte additive in silicon-based lithium-ion batteries. [] It achieves this by forming a stable solid-electrolyte interphase (SEI) on the silicon anode surface. [] This SEI layer is crucial for preventing continuous electrolyte decomposition, a major cause of capacity fading in these batteries. [] X-ray photoelectron spectroscopy analysis confirms that PFPI is a significant component of this protective SEI layer. []
A: Yes, the research directly compares PFPI’s performance to two established electrolyte additives: vinylene carbonate and fluoroethylene carbonate. [] The study demonstrates that adding 2 wt % PFPI to the baseline electrolyte leads to superior capacity retention and Coulombic efficiency in Si/LiNi1/3Mn1/3Co1/3O2 (NMC-111) full cells. [] This highlights PFPI’s potential as a high-performance alternative for next-generation lithium-ion batteries.
A: PFPI plays a crucial role in synthesizing highly fluorinated urethanes and polyurethanes. [] It reacts efficiently with polyfluorinated alcohols and diols under photochemical conditions, offering a more environmentally friendly approach compared to traditional methods. [] These resulting fluorinated compounds exhibit noteworthy hydrophobic and oleophobic properties, making them suitable for various applications in material science. []
A: Yes, research shows that PFPI enables the photoinduced carbamoylation of ethereal C-H bonds, a transformation known to be difficult. [, ] This reaction is highly chemoselective, favoring the ethereal position, and allows for the functionalization of sterically hindered tertiary C-H bonds. [, ] This capability opens up new possibilities for synthesizing complex molecules containing carbamate moieties.
A: The presence of five fluorine atoms on the phenyl ring of PFPI significantly increases its electrophilicity. This heightened electrophilicity makes the isocyanate group more reactive towards nucleophiles like alcohols and amines, facilitating the formation of urethanes and ureas, respectively. [] Further research exploring structure-activity relationships within the broader family of isocyanate compounds, including PFPI derivatives, could lead to tailored SEI layers for enhanced battery performance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




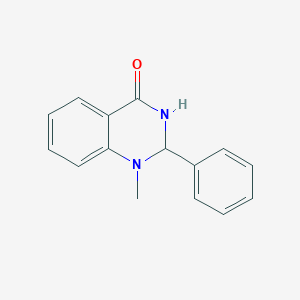
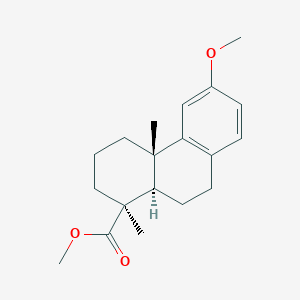
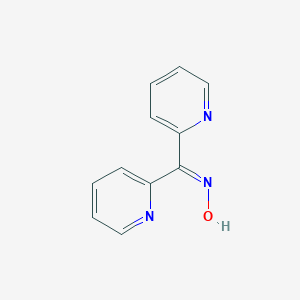
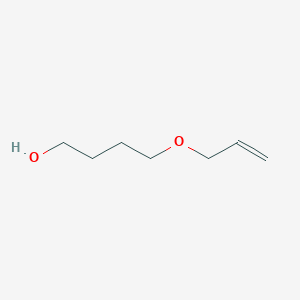
![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)
